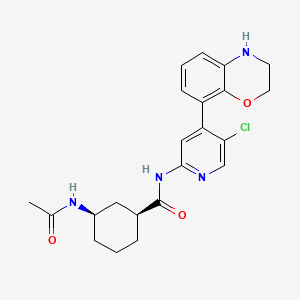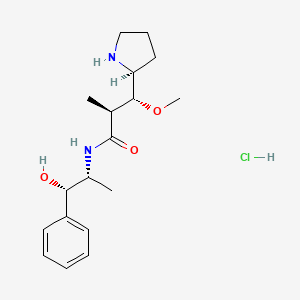![molecular formula C21H23N3O3 B12387263 1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone CAS No. 371210-26-3](/img/structure/B12387263.png)
1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMB639752 is a novel compound identified as a potent inhibitor of diacylglycerol kinase alpha (DGKα). Diacylglycerol kinases are enzymes that catalyze the phosphorylation of diacylglycerol to phosphatidic acid, playing a crucial role in cellular signaling pathways. AMB639752 has shown significant potential in therapeutic applications, particularly in the treatment of X-linked lymphoproliferative disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: AMB639752 was discovered through virtual screening and subsequent structure-activity relationship studies. The synthesis involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature .
Industrial Production Methods: The industrial production of AMB639752 would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: AMB639752 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in AMB639752 and the reagents used. Detailed reaction pathways and products are typically studied in controlled laboratory settings .
Wissenschaftliche Forschungsanwendungen
AMB639752 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of diacylglycerol kinase alpha and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating immune responses and cellular apoptosis, particularly in diseases like X-linked lymphoproliferative disease.
Medicine: Potential therapeutic applications in cancer treatment, where it has shown the ability to reduce cancer cell migration and restore apoptosis in certain cellular models.
Industry: Potential use in the development of new therapeutic agents targeting diacylglycerol kinase alpha
Wirkmechanismus
AMB639752 exerts its effects by inhibiting diacylglycerol kinase alpha, thereby preventing the phosphorylation of diacylglycerol to phosphatidic acid. This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and survival. The compound has shown the ability to restore restimulation-induced cell death in SAP-deficient lymphocytes, highlighting its potential in treating X-linked lymphoproliferative disease .
Vergleich Mit ähnlichen Verbindungen
R59022: Another diacylglycerol kinase inhibitor with broader activity but less specificity for diacylglycerol kinase alpha.
R59949: Similar to R59022, with broader activity and less specificity.
Ritanserin: Identified alongside AMB639752 as a potent diacylglycerol kinase alpha inhibitor but also affects serotonin signaling.
Uniqueness of AMB639752: AMB639752 is unique in its high specificity for diacylglycerol kinase alpha without affecting serotonin signaling, making it a more targeted therapeutic agent. Its ability to restore apoptosis and reduce cancer cell migration further distinguishes it from other inhibitors .
Eigenschaften
CAS-Nummer |
371210-26-3 |
|---|---|
Molekularformel |
C21H23N3O3 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-6-16-17(12-14)22-15(2)20(16)18(25)13-23-7-9-24(10-8-23)21(26)19-4-3-11-27-19/h3-6,11-12,22H,7-10,13H2,1-2H3 |
InChI-Schlüssel |
VMGUWRHRHRBXFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Löslichkeit |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B12387193.png)


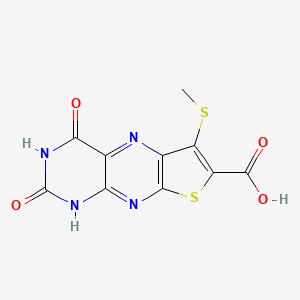
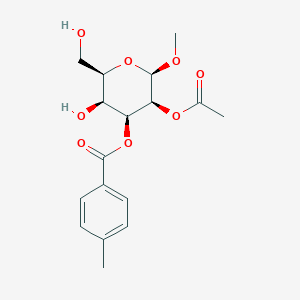
![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)
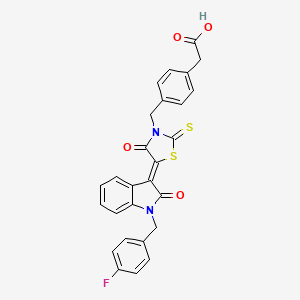
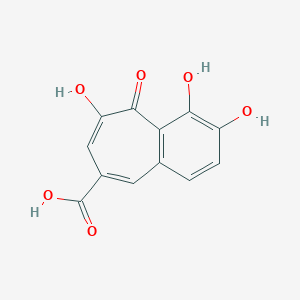
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
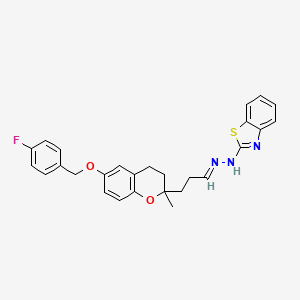
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
